molecular formula C18H38N4O14S B13409088 2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid

2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid

Cat. No.: B13409088
M. Wt: 566.6 g/mol
InChI Key: KXNGDFWSMYZDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid is a complex organic compound that features a combination of amino, hydroxyl, and oxane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the oxane ring: This step involves the cyclization of a suitable precursor to form the oxane ring structure.

    Introduction of amino groups: Amino groups are introduced through nucleophilic substitution reactions, often using ammonia or amines as reagents.

    Hydroxylation: Hydroxyl groups are added via oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Sulfonation: The final step involves the addition of sulfuric acid to introduce the sulfonic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Ammonia, amines, halogenated compounds

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted derivatives

Scientific Research Applications

2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
  • **2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;phosphoric acid

Uniqueness

The presence of the sulfuric acid group in 2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it unique and valuable for specific applications.

Properties

Molecular Formula

C18H38N4O14S

Molecular Weight

566.6 g/mol

IUPAC Name

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid

InChI

InChI=1S/C18H36N4O10.H2O4S/c19-3-8-12(25)13(26)14(27)18(30-8)32-17-7(22)1-6(21)16(15(17)28)31-10-2-5(20)11(24)9(4-23)29-10;1-5(2,3)4/h5-18,23-28H,1-4,19-22H2;(H2,1,2,3,4)

InChI Key

KXNGDFWSMYZDOC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3CC(C(C(O3)CO)O)N)N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.